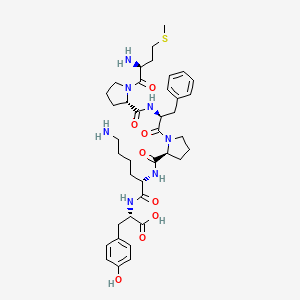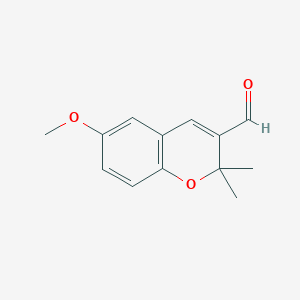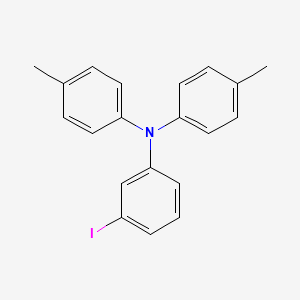![molecular formula C11H14N2O6S B14179632 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid CAS No. 6328-29-6](/img/structure/B14179632.png)
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid is a chemical compound with the molecular formula C11H14N2O6S and a molecular weight of 302.3 g/mol . . This compound is characterized by the presence of an aminophenyl group, a sulfonylamino group, and a pentanedioic acid moiety.
Preparation Methods
The synthesis of 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid typically involves the reaction of L-glutamic acid with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The aminophenyl and sulfonylamino groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its concentration and the specific target molecules involved.
Comparison with Similar Compounds
Similar compounds to 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid include:
4-Aminobenzenesulfonic acid: This compound shares the aminophenyl and sulfonyl groups but lacks the pentanedioic acid moiety.
L-Glutamic acid: This compound shares the pentanedioic acid moiety but lacks the aminophenyl and sulfonyl groups.
N-[(4-Aminophenyl)sulfonyl]glycine: This compound has a similar structure but with a glycine moiety instead of the pentanedioic acid moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above .
Properties
CAS No. |
6328-29-6 |
|---|---|
Molecular Formula |
C11H14N2O6S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H14N2O6S/c12-7-1-3-8(4-2-7)20(18,19)13-9(11(16)17)5-6-10(14)15/h1-4,9,13H,5-6,12H2,(H,14,15)(H,16,17) |
InChI Key |
UZGJVXZBHAGASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)

![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)



